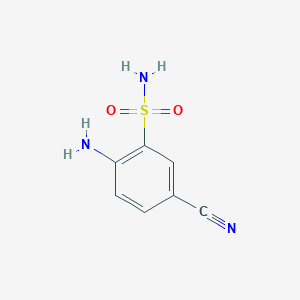

2-Amino-5-cyanobenzenesulfonamide

描述

Structure

3D Structure

属性

IUPAC Name |

2-amino-5-cyanobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2S/c8-4-5-1-2-6(9)7(3-5)13(10,11)12/h1-3H,9H2,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDRZCTURWDQVCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)S(=O)(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60624781 | |

| Record name | 2-Amino-5-cyanobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

240139-71-3 | |

| Record name | 2-Amino-5-cyanobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino 5 Cyanobenzenesulfonamide and Its Derivatives

Primary Synthetic Routes to 2-Amino-5-cyanobenzenesulfonamide

The construction of the this compound scaffold can be approached through several multi-step sequences, integrating key reactions such as sulfonation, amination, and cyanation.

Synthesis via Sulfonation Reactions

A common strategy for the synthesis of aromatic sulfonamides begins with the sulfonation of a substituted benzene (B151609) ring. For instance, in the synthesis of a related compound, 2-methyl-5-aminobenzenesulfonamide, the process starts with the sulfonation of p-nitrotoluene using chlorosulfonic acid in an organic solvent. google.com This reaction yields 2-methyl-5-nitrobenzenesulfonyl chloride. google.com A similar approach can be envisioned for the synthesis of this compound, likely starting with a suitably substituted nitrobenzene (B124822) derivative. The resulting benzenesulfonyl chloride is a key intermediate that is more reactive towards amination than the corresponding sulfonic acid. sciencemadness.org

Introduction of the Amino Group

The amino group in the 2-position is typically introduced by the reduction of a nitro group at the same position. Following the sulfonation and formation of the sulfonyl chloride, as seen in the synthesis of 2-methyl-5-aminobenzenesulfonamide, the nitro-substituted intermediate is subjected to a hydrogenation reaction. google.com This reduction is a standard and efficient method for converting aromatic nitro compounds to their corresponding anilines. The preparation of the sulfonamide is often carried out before the reduction of the nitro group. sciencemadness.org

Strategies for Cyano Group Incorporation

The introduction of the cyano group at the 5-position is a critical step in the synthesis. A prevalent method for this transformation is the cyanation of a halogenated precursor. For example, the synthesis of 2-amino-5-cyanobenzoic acid derivatives has been achieved by reacting a 2-amino-5-bromo or -chloro-substituted benzoic acid derivative with a metal cyanide reagent, such as sodium cyanide or potassium hexacyanoferrate(II), in the presence of a copper(I) salt and an iodide salt. google.comgoogleapis.com This suggests that a similar strategy could be employed for the synthesis of this compound, likely starting from 2-amino-5-bromobenzenesulfonamide (B1268502) or 2-amino-5-chlorobenzenesulfonamide (B129618). chemicalbook.com The latter can be synthesized from o-aminobenzenesulfonamide by reaction with N-chlorosuccinimide. chemicalbook.com

Multi-step Reaction Sequences for Core Structure Formation

Based on the individual reaction types, a plausible multi-step synthesis for this compound can be constructed. One potential pathway begins with the halogenation of an appropriate aniline (B41778) derivative, followed by protection of the amino group, sulfonation, amidation to form the sulfonamide, and finally, cyanation to introduce the nitrile functionality.

A more direct, albeit still multi-step, approach could involve the following sequence, starting from a commercially available precursor:

| Step | Starting Material | Reagent(s) | Intermediate/Product | Reaction Type |

| 1 | 2-Amino-5-bromobenzenesulfonamide | Metal Cyanide (e.g., CuCN) | This compound | Nucleophilic Aromatic Substitution (Cyanation) |

Synthesis of Chemically Modified Derivatives of this compound

The functional groups on the this compound core, particularly the amino group, provide handles for further chemical modification to generate a library of derivatives.

Derivatizations at the Amino Group

The primary amino group of this compound is a versatile site for derivatization, allowing for the introduction of a wide range of substituents through reactions such as N-alkylation and N-acylation. These modifications can significantly alter the physicochemical and biological properties of the parent molecule.

N-Alkylation:

The amino group can be alkylated to introduce alkyl or substituted alkyl chains. For instance, the N-alkylation of aminobenzenesulfonamides has been achieved using alcohols as alkylating agents in the presence of an iridium catalyst. nih.gov This method provides a direct route to N-alkylated products. Another approach involves the reaction of 2-aminothiazole (B372263) with sulfonyl chlorides followed by alkylation of the resulting sulfonamide. nih.gov

| Reaction | Substrate | Reagent(s) | Product Type |

| N-Alkylation | This compound | Alkyl halide, Base | N-Alkyl-2-amino-5-cyanobenzenesulfonamide |

| Reductive Amination | This compound | Aldehyde/Ketone, Reducing Agent | N-Alkyl-2-amino-5-cyanobenzenesulfonamide |

N-Acylation:

Acylation of the amino group is another common derivatization strategy, leading to the formation of amides. This is typically achieved by reacting the amino compound with an acyl chloride or an acid anhydride. For example, the synthesis of N-acyl-5-aminopenta-2,4-dienals proceeds through the N-acylation of furfurylamines. rsc.org Similarly, this compound can be acylated to introduce a variety of acyl groups.

| Reaction | Substrate | Reagent(s) | Product Type |

| N-Acylation | This compound | Acyl chloride/Anhydride, Base | N-Acyl-2-amino-5-cyanobenzenesulfonamide |

The synthesis of various substituted benzenesulfonamide (B165840) conjugates with amino acids has also been reported, highlighting the versatility of the sulfonamide scaffold in creating diverse chemical entities. nih.gov

Acylation and Alkylation Reactions

The primary amino group of this compound is readily susceptible to acylation and alkylation, providing a straightforward route to a diverse set of N-substituted derivatives.

Acylation is a common strategy to introduce a variety of acyl groups, thereby modifying the electronic and steric properties of the molecule. This reaction is typically carried out using acylating agents such as acyl chlorides or anhydrides in the presence of a base. For instance, the acylation of related amino-pyrroline 1-oxides has been shown to yield 3-substituted products, indicating that the reaction conditions can influence the site of acylation. rsc.org Enzymatic methods, utilizing aminoacylases, have also been explored for the selective N-acylation of amino acids, a technology that could potentially be adapted for the modification of this compound. nih.gov

Alkylation of the amino group introduces alkyl substituents. N-alkylation of 2-azidobenzenesulfonamide (B1252160) with 5-bromopent-1-ene has been successfully demonstrated, leading to the formation of an N-pentenyl sulfonamide. acs.orgacs.org This reaction highlights a viable pathway for introducing alkenyl groups, which can then be further functionalized. However, attempted N-alkylation of similar compounds like 2-azidobenzamide has led to unexpected rearrangements, yielding benzotriazinones and quinazolinones, suggesting that the reaction outcomes can be highly dependent on the substrate and reaction conditions. acs.orgacs.org

| Reagent Type | Example Reagent | Product Type | Reference |

| Acylating Agent | Acetyl chloride, Benzoyl chloride | N-Acyl-2-amino-5-cyanobenzenesulfonamide | rsc.org |

| Alkylating Agent | 5-bromopent-1-ene | N-Alkyl-2-amino-5-cyanobenzenesulfonamide | acs.orgacs.org |

| Isocyanate | Aryl isocyanates | 2-Arylcarbamoylimino-1-hydroxy-derivatives | rsc.org |

Condensation Reactions with Aldehydes and Ketones (e.g., Schiff Base Formation)

The reaction of the primary amino group of this compound with aldehydes and ketones leads to the formation of imines, commonly known as Schiff bases. researchgate.net This condensation reaction is typically reversible and can be catalyzed by either acids or bases. researchgate.net The formation of the Schiff base is often driven to completion by the removal of water. researchgate.net

Schiff bases derived from sulfonamides are versatile intermediates and have been used to synthesize a variety of metal complexes. researchgate.net The stability of the resulting Schiff base is influenced by the nature of the aldehyde or ketone used; aromatic aldehydes with effective conjugation tend to form more stable Schiff bases. researchgate.net Various catalytic systems, such as silica-supported P2O5, have been employed to facilitate the synthesis of N-sulfonyl imines under solvent-free conditions, often resulting in high to excellent yields. researchgate.net These methods represent an efficient and environmentally friendly approach to the synthesis of Schiff base derivatives of this compound. researchgate.net

| Reactant | Catalyst/Conditions | Product | Reference |

| Aromatic Aldehyde | Acid or base catalysis, heat | Aromatic Schiff Base | researchgate.net |

| Various Aldehydes | P2O5/SiO2, 110°C, solvent-free | N-Sulfonyl Imine | researchgate.net |

| Carbonyl Compounds | General condensation | Imine (Schiff Base) | researchgate.net |

Formation of Urea (B33335) and Thiourea (B124793) Derivatives

The amino group of this compound can react with isocyanates and isothiocyanates to form urea and thiourea derivatives, respectively. This addition reaction is a common method for elaborating the structure of primary amines. The synthesis of urea and thiourea derivatives of other amino compounds, such as imatinib (B729) intermediates and aminosalinomycin, has been well-documented, providing established protocols that can be applied to this compound. researchgate.netuea.ac.uknih.gov These reactions are often carried out in the presence of a base. researchgate.net Research has shown that thiourea derivatives sometimes exhibit higher inhibitory activity in certain biological assays compared to their corresponding urea counterparts. nih.gov

| Reagent | Product | Reference |

| Phenyl isocyanates | Urea derivatives | researchgate.net |

| Phenyl isothiocyanates | Thiourea derivatives | researchgate.netnih.gov |

Amide and Sulfonamide Linker Modifications

Modifications to the amide and sulfonamide linkers of derivatives of this compound can lead to compounds with altered properties. A novel method for the synthesis of primary sulfonamides involves the formal insertion of sulfur dioxide into a C-N bond of primary amines. nih.gov This transformation utilizes an anomeric amide as a dual-function reagent and proceeds through an isodiazene radical chain mechanism. nih.gov

The synthesis of 2-amino-5-carboxamide thiazole (B1198619) derivatives on a solid phase has also been reported, which involves a dehydrative cyclization of a thiourea intermediate. nih.gov This solid-phase synthesis approach allows for the creation of a library of diverse compounds. Furthermore, modifications of the benzene ring and the thiazole head group of related structures have been explored to enhance antibacterial properties. nih.gov

Modifications and Substitutions on the Benzenesulfonamide Ring

Beyond modifications at the amino and sulfonamide groups, the aromatic ring of this compound is also amenable to various substitutions, further expanding the accessible chemical space.

Halogenation Reactions

Halogenation of the benzenesulfonamide ring can be achieved using various halogenating agents. For instance, the synthesis of 2-amino-5-chlorobenzenesulfonamide has been accomplished by treating o-aminobenzenesulfonamide with N-chlorosuccinimide (NCS) in chloroform, resulting in a high yield. chemicalbook.com Similarly, 2-amino-5-halogenated-N,3-dimethylbenzamides have been synthesized in a one-pot procedure from 2-amino-3-methylbenzoic acid, followed by reaction with NCS, N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS). sioc-journal.cnsioc-journal.cn These electrophilic aromatic substitution reactions provide a direct route to chlorinated, brominated, and iodinated derivatives. sioc-journal.cnsioc-journal.cn The preparation of 2-amino-5-cyanobenzoic acid derivatives can also start from halogenated precursors. google.com

| Halogenating Agent | Substrate | Product | Reference |

| N-chlorosuccinimide (NCS) | o-Aminobenzenesulfonamide | 2-Amino-5-chlorobenzenesulfonamide | chemicalbook.com |

| N-chlorosuccinimide (NCS) | 2-Amino-N,3-dimethylbenzamide | 2-Amino-5-chloro-N,3-dimethylbenzamide | sioc-journal.cnsioc-journal.cn |

| N-bromosuccinimide (NBS) | 2-Amino-N,3-dimethylbenzamide | 2-Amino-5-bromo-N,3-dimethylbenzamide | sioc-journal.cnsioc-journal.cn |

| N-iodosuccinimide (NIS) | 2-Amino-N,3-dimethylbenzamide | 2-Amino-5-iodo-N,3-dimethylbenzamide | sioc-journal.cnsioc-journal.cn |

Nitration and Reduction Pathways

Nitration of the benzene ring followed by reduction of the nitro group is a common synthetic strategy to introduce an amino group. The nitration of sodium 2-chlorotoluene-4-sulfonate has been optimized to yield sodium 2-chloro-5-nitrotoluene-4-sulfonate, which can then be reduced to the corresponding amine. researchgate.net The preparation of 2-methyl-5-aminobenzenesulfonamide often involves the sulfonation of p-nitrotoluene, followed by amidation and catalytic hydrogenation to reduce the nitro group. google.com While reduction using stannous chloride is possible, it is considered less environmentally friendly due to the tin-containing waste. google.com These pathways highlight the feasibility of introducing the cyano group at a later stage of the synthesis, starting from a nitrated precursor.

Transformations and Reactions Involving the Cyano Group

The cyano group of this compound is a versatile functional group that can undergo several important transformations, leading to the formation of new derivatives with modified electronic and structural properties.

The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide, respectively. This transformation is a common strategy to introduce a new functional group that can participate in further reactions. For instance, the hydrolysis of the cyano group to a carboxylic acid provides a handle for esterification or amidation reactions, expanding the diversity of accessible derivatives.

Amidation of the nitrile can be achieved through various methods. One approach involves the reaction with an amine in the presence of a suitable catalyst. For example, 2-amino-5-cyano-N,3-dimethylbenzamide has been synthesized from 2-amino-5-cyano-3-methylbenzoic acid ethyl ester by reacting it with methylamine (B109427) and sodium methylate. google.com This reaction proceeds with high yield and purity. google.comgoogle.com

The cyano group can participate in cycloaddition reactions, most notably with azides to form tetrazole rings. This [3+2] cycloaddition is a powerful tool for the synthesis of 5-substituted tetrazoles, which are important heterocyclic motifs in medicinal chemistry due to their bioisosteric relationship with carboxylic acids. The reaction of an organic nitrile with an azide, often in the presence of a catalyst, leads to the formation of the corresponding tetrazole derivative. This transformation introduces a new heterocyclic ring system, significantly altering the properties of the parent molecule. The stability of the resulting 1,2,3-triazole ring is attributed to its aromatic character. youtube.com

Heterocyclic Annulation and Scaffold Construction Incorporating this compound

The this compound scaffold is a valuable building block for the construction of a wide range of heterocyclic systems. The presence of multiple reactive sites allows for its incorporation into fused ring systems and diverse heterocyclic scaffolds.

The amino and cyano groups of this compound can be utilized to construct fused heterocyclic rings. These reactions often involve condensation with bifunctional reagents, leading to the formation of bicyclic or polycyclic systems. For example, the amino group can react with a carbonyl compound to form an imine, which can then undergo an intramolecular cyclization with the cyano group to form a fused pyrimidine (B1678525) ring. The synthesis of fused heterocycles is of great interest due to their unique structural features and potential applications in various fields, including materials science and medicinal chemistry. researchgate.net

The versatility of this compound allows for its incorporation into a variety of five- and six-membered heterocyclic rings.

Oxadiazoles and Thiadiazoles: The amino group can be converted to a hydrazine, which can then be cyclized with various reagents to form 1,3,4-oxadiazole (B1194373) or 1,3,4-thiadiazole (B1197879) rings. nih.govasianpubs.orgresearchgate.netresearchgate.netuobaghdad.edu.iq For instance, reaction with a carboxylic acid hydrazide and a cyanogen (B1215507) halide can yield 2-amino-5-substituted-1,3,4-oxadiazoles. google.com Another method involves the iodine-mediated cyclization of semicarbazones or thiosemicarbazones. nih.govresearchgate.net

Benzimidazoles: The amino group can react with an ortho-phenylenediamine derivative in the presence of an oxidizing agent to form a benzimidazole (B57391) ring. researchgate.netnih.gov This reaction, known as the Phillips condensation, is a widely used method for the synthesis of benzimidazoles.

Rhodanine-linked derivatives: The amino group can be acylated with a chloroacetyl chloride, and the resulting intermediate can be reacted with rhodanine (B49660) (2-thioxothiazolidin-4-one) to form rhodanine-linked derivatives. asianpubs.orgmdpi.comnih.govresearchgate.netbingol.edu.tr These compounds have shown a wide spectrum of biological activities. mdpi.com

Thiazolidinones: The amino group can react with a thioglycolic acid derivative and an aldehyde in a one-pot, three-component reaction to yield thiazolidinone derivatives. nih.govmdpi.comresearchgate.netresearchgate.net

Pyrimidines: The amino group can be condensed with a β-dicarbonyl compound or its equivalent to construct a pyrimidine ring. researchgate.netnih.govias.ac.inresearchgate.netgoogle.com For example, a one-pot reaction of an aldehyde, malononitrile, and urea/thiourea in the presence of a catalyst can afford pyrimidine-5-carbonitrile derivatives. ias.ac.in

Oxazines: The amino group can participate in reactions leading to the formation of oxazine (B8389632) rings, although specific examples directly from this compound are less common in the provided search results. However, the general reactivity of aminobenzenesulfonamides suggests this possibility through appropriate reaction partners.

Green Chemistry Principles in Synthetic Strategies for this compound

The application of green chemistry principles to the synthesis of this compound and its derivatives is an area of growing importance. unife.itsemanticscholar.orgnih.govresearchgate.net These principles aim to reduce or eliminate the use and generation of hazardous substances.

Key aspects of green chemistry in this context include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water or ionic liquids.

Catalysis: Employing catalysts to improve reaction efficiency and reduce waste. This includes the use of reusable catalysts. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

For example, the synthesis of pyrimidine-5-carbonitrile derivatives has been achieved using a solvent-free, one-pot reaction catalyzed by ammonium (B1175870) chloride, which is an environmentally friendly and readily available catalyst. ias.ac.in Similarly, the use of water as a solvent and a reusable catalyst has been reported for the synthesis of chromene derivatives. researchgate.net These approaches exemplify the ongoing efforts to develop more sustainable synthetic methodologies in organic chemistry.

Optimization of Reaction Conditions and Yields

The efficient synthesis of this compound and its derivatives hinges on the careful optimization of reaction conditions to maximize product yield and purity. Research has focused on several key parameters, including the choice of solvents, catalysts, reagent ratios, and temperature, to streamline the manufacturing process and ensure economic viability.

A significant advancement in the synthesis of related 2-amino-5-cyanobenzoic acid derivatives involves a process that consistently achieves high yields, often exceeding 95%, within a relatively short reaction time of 3 to 6 hours using cost-effective reagents. google.com This method highlights the importance of a copper(I) salt reagent, an iodide salt reagent, and specific bidentate chelating ligands in accelerating the conversion of 2-amino-5-halobenzoic acid derivatives to their corresponding cyano counterparts. google.com

Solvent Selection and Concentration:

The choice of solvent is critical and can significantly impact reaction efficiency. For the cyanation of chloro-substituted precursors, 1-methylnaphthalene (B46632) has been identified as a particularly effective solvent. google.com The volume of the organic solvent relative to the starting material is also a key factor. While larger solvent volumes can aid in stirring the reaction mixture, they can also dilute the reactants and slow down the reaction rate, thereby increasing costs. google.com An optimal range for the solvent volume is typically between 3 mL/g and 6 mL/g relative to the weight of the starting compound of Formula 2 (a 2-amino-5-halobenzoic acid derivative). google.com

Table 1: Effect of Solvent on the Synthesis of 2-Amino-5-cyanobenzoic Acid Derivatives

| Solvent | Efficacy | Reference |

|---|---|---|

| 1-Methylnaphthalene | Particularly useful for chloro-substituted precursors | google.com |

| Xylenes | Suitable for bromo-substituted precursors | google.com |

| Toluene | Suitable | google.com |

| Chlorobenzene | Suitable | google.com |

| 1,2,4-Trimethylbenzene | Suitable | google.com |

Catalyst and Reagent Stoichiometry:

The molar ratios of the reactants and catalysts are finely tuned to achieve optimal results. In the cyanation reaction, the use of a metal cyanide reagent, a copper(I) salt, and an iodide salt is crucial. Sodium cyanide is often the preferred metal cyanide reagent, with a typical equivalent ratio of about 1.15 to 1.25 relative to the starting halo-compound to achieve the highest yields. google.com

Copper(I) iodide is frequently used as it serves as both the copper(I) salt and the iodide salt reagent. google.com The mole ratio of copper(I) iodide to the starting material is generally maintained between 0.1 and 0.4 for optimal reaction rates and high yields. google.com The addition of bidentate chelating ligands containing nitrogen and/or nitrogen-oxygen binding sites has been found to accelerate the rate of conversion. google.com

Table 2: Optimized Molar Ratios of Reagents for Cyanation

| Reagent | Molar Ratio (relative to starting material) | Reference |

|---|---|---|

| Metal Cyanide (e.g., Sodium Cyanide) | 1.15 to 1.25 | google.com |

| Copper(I) Iodide | 0.1 to 0.4 | google.com |

Temperature and Reaction Time:

The reaction temperature is another critical parameter that influences the rate of reaction and the formation of byproducts. For the cyanation of a chloro-substituted precursor, maintaining the temperature between approximately 160 and 200 °C for about 2 to 24 hours is recommended. google.com Following the reaction, the mixture is cooled to between 0 and 50 °C before workup. google.com

Table 3: Summary of Compounds

| Compound Name | |

|---|---|

| This compound | |

| 2-Amino-5-cyanobenzoic acid | |

| 2-Amino-5-bromo-N,3-dimethylbenzamide | |

| 2-Amino-5-halogenated-N,3-dimethylbenzamides | |

| 2-Amino-3-methylbenzoic acid | |

| 8-Methyl-2H-3,1-benzoxazine-2,4(1H)-dione | |

| 2-Amino-N,3-dimethylbenzamide | |

| N-Chlorosuccinimide | |

| N-Bromosuccinimide | |

| N-Iodosuccinimide | |

| Bis(trichloromethyl) carbonate | |

| Aqueous methylamine | |

| 1-Methylnaphthalene | |

| Xylenes | |

| Toluene | |

| Chlorobenzene | |

| 1,2,4-Trimethylbenzene | |

| 1,3,5-Trimethylbenzene | |

| Sodium cyanide |

Chemical Reactivity and Transformation Mechanisms of 2 Amino 5 Cyanobenzenesulfonamide

Chemical Reactions of the Aromatic Amino Group

The primary aromatic amino group (-NH₂) in 2-Amino-5-cyanobenzenesulfonamide is a versatile nucleophilic center and a key site for a variety of chemical transformations. Its reactivity is influenced by the electron-withdrawing effects of the adjacent sulfonamide and the para-cyano group.

The amino group strongly activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. However, in this molecule, the positions ortho to the amino group (positions 3 and 5) are already substituted.

Key reactions involving the amino group include:

Acylation: The amino group can be readily acylated by reacting with acyl chlorides or anhydrides to form the corresponding amides. This reaction is often used to protect the amino group during other transformations.

Alkylation: Reaction with alkyl halides can lead to the formation of secondary or tertiary amines. However, polyalkylation is a common side reaction. libretexts.org The Gabriel synthesis or reductive amination can offer more controlled routes to mono-alkylated products.

Diazotization: Treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid, converts the primary aromatic amine into a diazonium salt. This intermediate is highly versatile and can be used to introduce a wide range of substituents (e.g., -OH, -F, -Cl, -Br, -I, -CN) onto the aromatic ring via Sandmeyer or related reactions.

Reaction with Aldehydes and Ketones: The amino group can condense with aldehydes and ketones to form imines (Schiff bases), which can be further reduced to secondary amines. libretexts.org

| Reaction Type | Reagent(s) | Product Type | Significance |

|---|---|---|---|

| Acylation | Acyl chloride (RCOCl) or Anhydride ((RCO)₂O) | N-Acyl derivative (Amide) | Protection of the amino group, synthesis of derivatives. |

| Alkylation | Alkyl halide (R-X) | N-Alkyl derivative (Secondary/Tertiary Amine) | Synthesis of N-substituted derivatives; prone to polyalkylation. libretexts.org |

| Diazotization | NaNO₂, HCl (aq) | Diazonium Salt | Key intermediate for introducing various functional groups (Sandmeyer reaction). noaa.gov |

| Schiff Base Formation | Aldehyde (RCHO) or Ketone (RCOR') | Imine | Intermediate for synthesis of N-substituted derivatives via reduction. libretexts.org |

Chemical Reactions of the Sulfonamide Group

The sulfonamide group (-SO₂NH₂) is a robust functional group known for its role in medicinal chemistry. cymitquimica.com Its chemistry is characterized by the acidic nature of the sulfonamide protons and its stability.

Acidity and Salt Formation: The protons on the nitrogen atom of the sulfonamide group are weakly acidic and can be removed by a strong base to form an anion. This anion is a good nucleophile and can participate in alkylation reactions.

N-Alkylation and N-Arylation: The sulfonamide nitrogen can be alkylated or arylated under basic conditions. This is a common strategy for synthesizing libraries of derivatives for drug discovery.

Hydrolysis: The sulfonamide bond is generally stable to hydrolysis. However, it can be cleaved under harsh acidic or basic conditions, though this is often more difficult than the hydrolysis of amides. acs.org

Hofmann-type Rearrangement: While less common than with carboxamides, rearrangements involving the sulfonamide group are possible under specific oxidative conditions.

| Reaction Type | Reagent(s) | Product Type | Significance |

|---|---|---|---|

| N-Alkylation | Alkyl halide (R-X), Base (e.g., K₂CO₃) | N-Alkylsulfonamide | Synthesis of diverse derivatives. |

| Hydrolysis (Forced) | Strong Acid (e.g., conc. HCl) or Strong Base (e.g., NaOH), Heat | Aminosulfonic Acid | Generally requires harsh conditions, indicating group stability. acs.org |

| Reaction with Aldehydes | Formaldehyde | N-Hydroxymethyl derivative | Can lead to further condensation products. |

Chemical Reactions and Transformations of the Cyano Group

The cyano group (-C≡N) is a versatile functional group that can undergo a variety of transformations, serving as a precursor to other important functionalities.

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid under strong acidic or basic conditions. Partial hydrolysis under controlled conditions can yield a primary amide. For instance, heating with aqueous sodium hydroxide (B78521) can convert the cyano group into a carboxamide group.

Reduction: The cyano group can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Addition of Nucleophiles: Grignard reagents and organolithium compounds can add to the carbon-nitrogen triple bond to form ketones after hydrolysis of the intermediate imine.

Participation in Cyclization: The cyano group is an excellent electrophile and can participate in cyclization reactions, often by being attacked by a nearby nucleophile.

| Reaction Type | Reagent(s) | Product Type | Significance |

|---|---|---|---|

| Full Hydrolysis | H₃O⁺ or OH⁻, Heat | Carboxylic Acid | Conversion to a different functional group. |

| Partial Hydrolysis | H₂O₂, OH⁻ or controlled acid hydrolysis | Carboxamide | Synthesis of amides. |

| Reduction | LiAlH₄ or H₂, Catalyst (e.g., Raney Ni) | Primary Amine | Introduction of an aminomethyl group. |

| Addition of Grignard Reagent | 1. RMgX; 2. H₃O⁺ | Ketone | Formation of a new C-C bond. |

Intramolecular Cyclization Pathways

The ortho relationship between the amino and sulfonamide groups in this compound creates the potential for intramolecular cyclization to form heterocyclic systems. This is a common reaction pattern for 1,2-disubstituted benzene (B151609) derivatives.

One plausible pathway involves the reaction with a one-carbon electrophile, such as formic acid or a derivative. The amino group could react first, followed by cyclization where the sulfonamide nitrogen attacks an intermediate, leading to the formation of a benzothiadiazine dioxide ring system. Such cyclizations are valuable in medicinal chemistry for creating rigid scaffolds. Research on related N-cyano sulfoximines has shown that anhydrides can promote intramolecular cyclization, suggesting a pathway where the cyano group itself could be activated to participate in ring formation under specific conditions. nih.gov

Intermolecular Condensation and Coupling Reactions

This compound can participate in intermolecular reactions to form larger, more complex molecules.

Dimerization: Under oxidative conditions, aromatic amines can couple to form azo compounds or other dimeric structures.

Polymerization: The presence of two reactive sites (amino and sulfonamide N-H) allows for the possibility of forming polymers through condensation with difunctional electrophiles (e.g., diacyl chlorides or diisocyanates).

Cross-Coupling Reactions: After converting the amino group to a diazonium salt or a halide, the molecule could be subjected to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form C-C or C-N bonds, further functionalizing the aromatic ring.

Mechanistic Studies of Specific Transformations

While specific mechanistic studies on this compound are scarce, the mechanisms of its potential reactions can be inferred from well-established organic chemistry principles.

Diazotization Mechanism: The reaction proceeds via the formation of the nitrosonium ion (N=O⁺) from nitrous acid in an acidic medium. The nucleophilic amino group attacks the nitrosonium ion, and subsequent proton transfers and loss of water lead to the formation of the diazonium ion.

Intramolecular Cyclization Mechanism: A proposed mechanism for cyclization to a benzothiadiazine dioxide derivative would likely involve initial acylation or formylation of the more nucleophilic amino group. nih.gov This is followed by an intramolecular nucleophilic attack from the sulfonamide nitrogen onto the newly introduced electrophilic carbon, and subsequent dehydration to form the heterocyclic ring. nih.gov The presence of an acid or base catalyst would be crucial for this transformation.

Structural Characterization and Elucidation Methodologies for 2 Amino 5 Cyanobenzenesulfonamide and Its Derivatives

Spectroscopic Analysis Techniques

Spectroscopy is the cornerstone of molecular characterization, providing detailed information about the connectivity of atoms, functional groups present, and the electronic environment within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 2-Amino-5-cyanobenzenesulfonamide and its derivatives in solution. While specific spectral data for this compound is not widely published, analysis of related structures allows for the prediction of its key spectral features. biosynth.com

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the protons of the amino and sulfonamide functional groups. The aromatic protons on the benzene (B151609) ring would appear as a complex multiplet pattern due to their coupling with each other. The chemical shifts of these protons are influenced by the electronic effects of the amino (-NH₂), cyano (-CN), and sulfonamide (-SO₂NH₂) substituents. For instance, in derivatives of 3-amino-4-hydroxybenzenesulfonamide, the proton of an N=CH group, a common derivative modification, appears in the range of 8.62–9.29 ppm. mdpi.com

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for this compound would display signals for the six aromatic carbons, with their chemical shifts differentiated by the attached functional groups. The carbon of the cyano group would also have a characteristic shift. For comparison, in a related nitrophenyl derivative, aromatic carbons resonate in the range of 113.51-140.47 ppm. researchgate.net

Interactive Data Table: Typical NMR Chemical Shift Ranges for Functional Groups in Sulfonamide Derivatives

| Functional Group | Nucleus | Typical Chemical Shift (ppm) | Notes |

| Aromatic Protons | ¹H | 6.5 - 8.5 | Exact shifts and coupling patterns depend on substitution. |

| Amino Protons (-NH₂) | ¹H | 3.0 - 5.0 | Broad signal, position is solvent and concentration dependent. |

| Sulfonamide Protons (-SO₂NH₂) | ¹H | 7.0 - 8.0 | Broad signal, can exchange with D₂O. |

| Aromatic Carbons | ¹³C | 110 - 150 | Shifts are highly sensitive to substituent effects. |

| Cyano Carbon (-CN) | ¹³C | 115 - 125 | Typically appears in the downfield region of the spectrum. |

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would exhibit key absorption bands confirming its structure. For example, in related sulfonamide derivatives, N-H stretching vibrations of the amide group appear around 3307 and 3263 cm⁻¹. cihanuniversity.edu.iq The presence of the cyano group (C≡N) would be confirmed by a sharp, intense peak typically found in the 2220-2260 cm⁻¹ region. The sulfonamide group is characterized by strong, distinct stretching vibrations for the S=O bonds, usually appearing as two bands in the ranges of 1330-1370 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric). cihanuniversity.edu.iq

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR and is particularly useful for analyzing symmetric non-polar bonds. For sulfonamides, Resonance Raman (RR) spectroscopy has been used to assign spectral bands in the 900-1000 cm⁻¹ and 1100-1200 cm⁻¹ regions to the SO₂NH₂ group. nih.gov Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can be applied for the qualitative and quantitative analysis of sulfonamide drugs. nih.govacs.org Studies on various sulfonamides have identified characteristic Raman peaks for different vibrational modes, which aids in their specific identification. nih.gov

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 | 3300 - 3500 |

| Cyano (-C≡N) | C≡N Stretch | 2220 - 2260 | 2220 - 2260 |

| Sulfonamide (-SO₂NH₂) | S=O Asymmetric Stretch | 1330 - 1370 | 1330 - 1370 |

| Sulfonamide (-SO₂NH₂) | S=O Symmetric Stretch | 1140 - 1180 | 1140 - 1180 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | 1450 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. For this compound, the aromatic benzene ring acts as a chromophore. The amino, cyano, and sulfonamide groups attached to the ring act as auxochromes, modifying the wavelength and intensity of the absorption maxima (λ_max). The electronic interactions between these groups and the aromatic system can be studied, and the technique is often used in conjunction with anion sensing studies in derivatives, where color changes indicate complex formation. researchgate.net

Mass Spectrometry (MS, LC-MS-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

MS Analysis: For this compound (C₇H₇N₃O₂S), the expected exact molecular weight is 197.22 g/mol . biosynth.com High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. The fragmentation pattern would likely involve the loss of small molecules like SO₂ or cleavage of the C-S bond. For instance, the mass spectrum of the related derivative 2-amino-5-chlorobenzenesulfonamide (B129618) shows an experimental value of m/z 206.9, corresponding to its molecular weight. chemicalbook.com

LC-MS-MS: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. This technique is highly sensitive and specific, making it ideal for the analysis of complex mixtures and the quantification of compounds in biological matrices. nih.gov The method involves selecting a precursor ion (the molecular ion) and fragmenting it to produce characteristic product ions, which are then detected. This multiple reaction monitoring (MRM) approach is a reliable assay for analyzing amino acids and their derivatives. nih.govrestek.com

X-ray Crystallographic Analysis for Solid-State Structures

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Interactive Data Table: Crystallographic Data for Derivatives Related to this compound

| Compound | Formula | Crystal System | Space Group | Key Intermolecular Interactions | Ref. |

| 5-Amino-2-methylbenzenesulfonamide (B32415) | C₇H₁₀N₂O₂S | Orthorhombic | Iba2 | N—H⋯O hydrogen bonds forming a 3D network | researchgate.net |

| N-(2-Amino-5-chlorophenyl)-2-bromobenzenesulfonamide | C₁₂H₁₀BrClN₂O₂S | Monoclinic | P2₁/c | N—H⋯NH₂ and N—H⋯O hydrogen bonds | researchgate.net |

| 2-Amino-5-cyanopyridinium chloride | C₆H₆N₃⁺·Cl⁻ | Monoclinic | P2₁/n | N—H⋯Cl and N—H⋯N hydrogen bonds | nih.gov |

Other Advanced Characterization Techniques (e.g., Elemental Analysis)

Elemental analysis is a fundamental and routine technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, sulfur) in a pure compound. This data is used to confirm the empirical formula, which, when combined with molecular weight data from mass spectrometry, verifies the molecular formula. For this compound (C₇H₇N₃O₂S), the calculated elemental composition is approximately C 42.63%, H 3.58%, N 21.31%, O 16.22%, and S 16.26%. Comparing these theoretical values with experimental results from an elemental analyzer is a crucial step in verifying the successful synthesis and purity of the compound and its derivatives. researchgate.netrsc.org

Computational and Theoretical Chemistry Investigations of 2 Amino 5 Cyanobenzenesulfonamide

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) studies)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of a molecule. indexcopernicus.com DFT is a robust computational method that evaluates molecular properties based on the determination of the molecule's electron density. indexcopernicus.com For sulfonamide derivatives, DFT methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets such as 6-31G(d,p) or 6-311G+(d,p) are commonly employed to optimize the molecular geometry and calculate various electronic and spectral parameters. indexcopernicus.comnih.gov These calculations provide a detailed description of the molecule's structure, including bond lengths, bond angles, and dihedral angles, which define its three-dimensional shape. indexcopernicus.com

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org These two orbitals are crucial because they are at the "frontier" of electron occupation. libretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, defining the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller gap suggests that the molecule can be more easily excited and is generally associated with higher chemical reactivity and lower kinetic stability. indexcopernicus.com DFT calculations can precisely determine the energies of these orbitals. For instance, in a study of related aminobenzene sulfonamides, the HOMO and LUMO energies were calculated to understand the charge transfer characteristics within the molecules. indexcopernicus.com The introduction of substituent groups, such as the electron-withdrawing cyano group and the electron-donating amino group in 2-Amino-5-cyanobenzenesulfonamide, significantly influences the energy levels of these frontier orbitals. rsc.org Inter-fragment orbital mixing plays a key role; an electron-donating group tends to raise the HOMO energy, while an electron-withdrawing group tends to lower the LUMO energy, thereby narrowing the HOMO-LUMO gap. rsc.org

Table 1: Representative Frontier Molecular Orbital Data from DFT Calculations (Note: The following data is illustrative for a related aminobenzene sulfonamide scaffold and would be specifically modulated by the 5-cyano substitution.)

| Parameter | Value (eV) | Significance |

| EHOMO | -6.05 | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| ELUMO | -1.20 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| Energy Gap (ΔE) | 4.85 | ELUMO - EHOMO; indicates chemical reactivity and stability. |

This interactive table is based on representative data for related compounds. indexcopernicus.com

Conformational analysis aims to identify the most stable three-dimensional arrangement of a molecule's atoms. Molecules can exist in various spatial orientations, or conformations, due to the rotation around single bonds. These conformations often have different potential energies. Computational methods like molecular mechanics (MM2) and DFT are used to calculate the energy of different conformers to find the global minimum energy structure, which represents the most stable and populated conformation. nih.gov

For this compound, this analysis would involve rotating the bonds connected to the sulfamoyl group (-SO₂NH₂) and the amino group (-NH₂) relative to the benzene (B151609) ring. By calculating the optimized structural parameters, such as the dihedral angles between the ring and its substituents, researchers can determine the molecule's preferred shape. indexcopernicus.com Identifying the lowest-energy conformer is crucial because the biological activity of a molecule is highly dependent on its three-dimensional structure, which dictates how it can fit into the binding site of a biological target. nih.gov

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking are powerful computational techniques used to predict how a small molecule (ligand), such as this compound, might bind to a macromolecular target, typically a protein or enzyme. nih.gov These simulations are essential in drug discovery for identifying potential biological targets and understanding the structural basis of a ligand's activity. nih.gov The process involves generating a three-dimensional model of the ligand and placing it into the binding site of a target protein whose structure has been determined experimentally (e.g., via X-ray crystallography) or predicted computationally. nih.gov

Molecular docking simulations predict the preferred orientation of the ligand within the binding site, known as the binding mode. nih.gov The simulation software calculates various possible poses and ranks them based on a scoring function that estimates the binding affinity. researchgate.net A successful binding mode is characterized by favorable intermolecular interactions that stabilize the ligand-target complex.

For this compound, key predicted interactions would likely include:

Hydrogen Bonding: The amino (-NH₂) and sulfonamide (-SO₂NH₂) groups are potent hydrogen bond donors and acceptors. They can form crucial hydrogen bonds with polar amino acid residues (e.g., Asp, Glu, Asn, Gln) in the target's binding site. researchgate.net

Hydrophobic Interactions: The benzene ring provides a hydrophobic surface that can interact favorably with nonpolar amino acid residues like Val, Leu, Ile, and Phe. researchgate.net

Metal Coordination: The sulfonamide group is a well-known zinc-binding group. If the target is a metalloenzyme (e.g., a carbonic anhydrase), the nitrogen or oxygen atoms of the sulfonamide could coordinate with the metal ion in the active site. libretexts.org

These predicted interaction patterns provide a rational basis for a compound's biological activity and can guide the design of new derivatives with improved potency and selectivity. nih.gov

Table 2: Summary of Potential Binding Interactions for this compound

| Molecular Moiety | Potential Interaction Type | Interacting Partner (in Target Protein) |

| Sulfonamide Group (-SO₂NH₂) | Hydrogen Bonding, Metal Coordination | Polar residues (e.g., Thr, Ser, His), Metal ions (e.g., Zn²⁺) |

| Amino Group (-NH₂) | Hydrogen Bonding | Polar/acidic residues (e.g., Asp, Glu) |

| Benzene Ring | Hydrophobic Interactions, π-π Stacking | Nonpolar residues (e.g., Phe, Tyr, Trp) |

| Cyano Group (-C≡N) | Dipole-Dipole, Hydrogen Bonding | Polar residues |

This interactive table summarizes the types of interactions predicted from molecular modeling studies. libretexts.orgresearchgate.net

A primary output of molecular docking is the estimation of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). researchgate.net This value represents the predicted free energy of binding (ΔG) for the ligand-target complex. A more negative value typically indicates a stronger and more stable interaction. researchgate.net While these scores are estimations, they are highly useful for ranking a series of compounds in virtual screening campaigns and prioritizing them for experimental testing. nih.gov More advanced methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations performed on molecular dynamics simulation trajectories, can provide more accurate estimations of binding energetics. nih.gov

Table 3: Illustrative Binding Affinity Data from Docking Simulations (Note: This data is hypothetical and serves to illustrate how results would be presented.)

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Carbonic Anhydrase II | -8.5 | His94, His96, His119, Thr199 |

| Target Kinase A | -7.2 | Asp145, Lys33, Leu88 |

| Target Receptor B | -6.8 | Asn101, Phe152, Ser105 |

This interactive table provides a hypothetical example of predicted binding affinities for different protein targets.

In Silico Prediction of Mechanistic Pathways

Beyond single-target interactions, computational methods can predict the broader biological or mechanistic pathways a compound might influence. Network-based inference methods are at the forefront of this type of in silico prediction. nih.gov One such approach, the balanced substructure-drug-target network-based inference (bSDTNBI), leverages large-scale data to predict the mechanism of action (MoA) for novel compounds. nih.gov

This method works by constructing a complex network that links chemical substructures (like the aminobenzenesulfonamide core) to known drugs and their validated biological targets. nih.gov By analyzing the position of a new compound within this network, the algorithm can infer its likely protein targets and, by extension, its MoA. The model introduces specific parameters to balance the influence of different types of nodes (e.g., drugs, targets) and edges (e.g., drug-target interactions) in the network, improving predictive performance. nih.gov For this compound, such an analysis could predict its potential to act as, for example, an enzyme inhibitor or a receptor antagonist, providing valuable hypotheses for subsequent experimental validation. nih.govnih.gov

Computational Approaches to Structure-Activity Relationship (SAR) Derivations

Computational methods are pivotal in modern drug discovery for elucidating Structure-Activity Relationships (SAR), which describe how the chemical structure of a compound influences its biological activity. For this compound and its analogs, these in silico techniques offer a rapid and cost-effective means to predict biological effects and guide the synthesis of more potent and selective molecules. The principal computational approaches include Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking.

Quantitative Structure-Activity Relationship (QSAR):

QSAR represents a computational and statistical methodology aimed at establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For sulfonamide derivatives, QSAR studies are widely employed to screen and predict their inhibitory activities against various enzymatic targets. swissadme.ch The process involves calculating a set of molecular descriptors for each compound, which quantify various aspects of its structure, such as steric (e.g., molecular volume, surface area), electronic (e.g., dipole moment, partial charges), and hydrophobic (e.g., LogP) properties.

In studies of related benzenesulfonamide (B165840) conjugates, QSAR models have been successfully developed to predict inhibition constants (KIs) against key enzymes like human carbonic anhydrases (hCAs). swissadme.ch These models can reveal which descriptors have the most significant impact on activity. For instance, a QSAR analysis might indicate that increased hydrophobicity in a specific region of the molecule enhances binding, while bulky substituents at another position are detrimental. The resulting mathematical equations can then be used to predict the activity of novel, unsynthesized derivatives of this compound, prioritizing the most promising candidates for synthesis and experimental testing.

Molecular Docking:

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). This method helps to visualize and analyze the interactions between the ligand and the active site of the target protein at an atomic level.

For sulfonamide-based compounds, docking studies have been instrumental in understanding their mechanism of action. nih.gov The process involves placing the 3D structure of the ligand into the binding site of the receptor and calculating a "docking score," which estimates the binding affinity. The analysis of the resulting ligand-receptor complex can identify key interactions, such as:

Hydrogen Bonds: The sulfonamide group (-SO₂NH₂) and the amino group (-NH₂) of this compound are potent hydrogen bond donors and acceptors, capable of forming strong interactions with amino acid residues in a protein's active site.

π-π Interactions: The benzene ring can engage in π-π stacking or π-π T-shaped interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan in the receptor.

Hydrophobic Interactions: The aromatic ring also contributes to hydrophobic interactions, which are crucial for binding within nonpolar pockets of the active site.

By analyzing these interactions for a series of related compounds, researchers can build a comprehensive SAR model. For example, docking might reveal that the cyano group (-C≡N) at the 5-position fits into a specific sub-pocket, and that modifying this group could either improve or weaken the binding affinity, thus guiding further chemical modifications.

Predictive Pharmacokinetic Properties (ADMET studies excluding toxicity/safety)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery, allowing for the evaluation of a compound's potential pharmacokinetic profile before resource-intensive synthesis and testing. uq.edu.aunih.gov Using the SMILES notation for this compound, C1=CC(=C(C=C1C#N)S(=O)(=O)N)N, its pharmacokinetic properties were predicted using established computational models such as pkCSM and SwissADME. swissadme.chswissadme.ch These predictions provide insights into how the compound is likely to behave within a biological system.

The following tables summarize the key predicted ADME parameters for this compound, excluding any data related to toxicity or safety.

Table 1: Predicted Physicochemical and Lipophilicity Properties

| Property | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | 197.22 g/mol | Falls within the typical range for small molecule drugs. |

| LogP (Octanol/Water Partition Coefficient) | 0.45 | Indicates a relatively hydrophilic character. |

| Water Solubility (LogS) | -1.803 | Predicts good water solubility. |

| Topological Polar Surface Area (TPSA) | 112.92 Ų | Suggests moderate polarity, influencing cell permeability. |

Table 2: Predicted Absorption Properties

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Water Solubility (log mol/L) | -1.803 | High solubility is favorable for absorption. |

| Caco-2 Permeability (log Papp in 10⁻⁶ cm/s) | -0.291 | Predicts low to moderate permeability across the intestinal wall. |

| Intestinal Absorption (Human) (% Absorbed) | 68.99% | Suggests moderate to good absorption from the human intestine. |

| P-glycoprotein Substrate | No | The compound is not predicted to be a substrate of P-glycoprotein, an efflux pump that can limit drug absorption. |

Table 3: Predicted Distribution Properties

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| VDss (human) (log L/kg) | -0.347 | Predicts a low volume of distribution, suggesting the compound may be largely confined to the bloodstream rather than distributing extensively into tissues. |

| Fraction Unbound (human) | 0.505 | Predicts that approximately 50.5% of the compound will be free (unbound to plasma proteins) in the bloodstream and thus pharmacologically active. |

| BBB Permeability (log BB) | -1.503 | Predicts poor penetration of the Blood-Brain Barrier. |

Table 4: Predicted Metabolism and Excretion Properties

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| CYP2D6 Inhibitor | No | Not predicted to inhibit the CYP2D6 enzyme, reducing the risk of drug-drug interactions with substrates of this enzyme. |

| CYP3A4 Inhibitor | No | Not predicted to inhibit the CYP3A4 enzyme, a major metabolic pathway, reducing the risk of drug-drug interactions. |

| Total Clearance (log ml/min/kg) | 0.297 | Predicts a moderate rate of clearance from the body. |

Mechanistic Studies of Biological Interactions at the Molecular Level

Investigations into Enzyme Inhibition Mechanisms

Sulfonamides are recognized as effective inhibitors of metalloenzymes, largely due to the favorable structural characteristics of the sulfonamide group for binding to the Zn2+ ion within the active site of these enzymes. nih.gov The negatively charged nitrogen atom of the sulfonamide coordinates with the positively charged metal ion, a fundamental aspect of their inhibitory mechanism. nih.gov

Human carbonic anhydrases (hCAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.com There are 15 known isoforms in humans, each with distinct molecular structures, catalytic activities, and tissue distribution. mdpi.com The primary sulfonamide group (SO2NH2) is a critical component for the inhibition of carbonic anhydrases (CAs). nih.gov

The interaction of sulfonamide inhibitors with carbonic anhydrases occurs at the enzyme's active site. The sulfonamide moiety binds to the Zn2+ ion, which is essential for the catalytic activity of the enzyme. nih.gov This binding is stabilized by a network of hydrogen bonds and other interactions with surrounding amino acid residues. For instance, in the inhibition of hCA II, the sulfonamide moiety can be anchored to the Zn2+ ion and residues such as THR199 and THR200. nih.gov

Various derivatives of benzenesulfonamide (B165840) have been synthesized and evaluated for their inhibitory activity against different hCA isozymes. For example, a series of hydrazonobenzenesulfonamides demonstrated potent inhibitory activity at nanomolar concentrations against the cytosolic hCA II isoform and the transmembrane, tumor-associated hCA IX and XII isoforms. mdpi.com Specifically, certain hydrazone derivatives were found to be more effective inhibitors of the slow cytosolic isoform hCA I than the standard inhibitor acetazolamide. mdpi.com

Table 1: Inhibitory Activity of Selected Hydrazonobenzenesulfonamides against hCA Isozymes

| Compound | hCA I (KI, nM) | hCA II (KI, nM) | hCA IX (KI, nM) | hCA XII (KI, nM) |

|---|---|---|---|---|

| Acetazolamide | 250 | 12 | 25 | 5.7 |

| 5 | 18.5 | 5.4 | 30.2 | 8.9 |

| 7 | 33.6 | 6.8 | 45.5 | 10.2 |

| 12 | 45.5 | 8.2 | 58.7 | 15.3 |

| 13 | 22.1 | 7.1 | 33.4 | 9.8 |

| 27 | 39.8 | 9.5 | 55.1 | 12.6 |

| 29 | 25.3 | 6.2 | 38.9 | 11.4 |

Data sourced from a study on hydrazonobenzenesulfonamides as hCA inhibitors. mdpi.com

Sulfonamides are a well-established class of antibiotics that function by inhibiting the enzyme dihydropteroate (B1496061) synthase (DHPS). nih.gov This enzyme is a key player in the bacterial folic acid biosynthesis pathway, catalyzing the condensation of para-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) to form 7,8-dihydropteroate. nih.gov Folic acid is essential for the synthesis of nucleic acids and certain amino acids, and its absence halts bacterial growth, resulting in a bacteriostatic effect. wikipedia.orgpatsnap.com

The inhibitory action of sulfonamides on DHPS is a classic example of competitive inhibition. patsnap.com Due to their structural similarity to the natural substrate pABA, sulfonamides bind to the active site of DHPS, thereby preventing pABA from binding and halting the folic acid synthesis cascade. patsnap.com In addition to direct inhibition, sulfonamides can also act as alternative substrates for DHPS, leading to the formation of dead-end pterin-sulfonamide products that are unable to proceed in the pathway. nih.gov

The folic acid biosynthesis pathway is an attractive target for antimicrobial agents because, unlike bacteria which must synthesize folate de novo, humans obtain it from their diet. patsnap.comresearchgate.net This provides a basis for the selective toxicity of sulfonamides towards bacterial cells. patsnap.com

Achieving selectivity for a specific enzyme isoform is a significant challenge in drug design, particularly for enzymes like carbonic anhydrases which have multiple, structurally similar isoforms. nih.gov The lack of selectivity can lead to off-target effects. nih.gov However, subtle differences in the active site architecture among isoforms can be exploited to design selective inhibitors.

For instance, within the hCA isozymes, variations in amino acid residues in the active site can influence inhibitor binding. The development of inhibitors that preferentially target tumor-associated isoforms like hCA IX and XII over the ubiquitous hCA I and II is a key objective in cancer therapy research. Some sulfonamide derivatives have shown promising selectivity. For example, certain N-{2-[4-(aminosulfonyl)phenyl]ethyl} substituted phenyl-1H-pyrazole carboxamides demonstrated selective inhibition of hCA IX. nih.gov Similarly, some 4-[(3-ethyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulfonamides have shown preferential inhibition of the hCA II isoform. nih.gov

The design of selective inhibitors often involves computational modeling and structure-activity relationship (SAR) studies to understand the molecular interactions that govern binding affinity and selectivity. For example, docking studies of hydrazone derivatives into the active sites of hCA I, II, IX, and XII have provided insights into the structural features responsible for their observed activity and selectivity profiles. mdpi.com

Characterization of Molecular Recognition and Binding Events

The binding of 2-amino-5-cyanobenzenesulfonamide and its analogs to their target enzymes is a complex process involving various non-covalent interactions. X-ray crystallography and molecular docking studies are powerful tools for elucidating these binding events at an atomic level.

Mechanistic Insights into Other Protein Interactions (excluding direct clinical effects)

While the primary focus has been on enzyme inhibition, the structural motifs present in this compound could potentially mediate interactions with other proteins. However, based on the available search results, detailed mechanistic studies of this specific compound's interactions with proteins other than carbonic anhydrases and dihydropteroate synthase are not extensively documented.

Structure-Mechanism Relationship Studies

Structure-mechanism relationship studies aim to correlate the chemical structure of a molecule with its biological activity and the underlying mechanism of action. For sulfonamide-based inhibitors, these studies often involve systematic modifications of the chemical scaffold and evaluation of the resulting changes in inhibitory potency and selectivity.

Key structural features that influence the inhibitory mechanism include:

The Sulfonamide Group: As the primary zinc-binding group, its presence is crucial for the inhibition of metalloenzymes like carbonic anhydrase. nih.gov

The Aromatic Ring: The benzene (B151609) ring provides a scaffold for attaching various substituents that can modulate the compound's physicochemical properties and introduce additional interactions with the enzyme's active site.

Substituents on the Aromatic Ring: The nature and position of substituents, such as the cyano and amino groups in this compound, can significantly impact binding affinity and selectivity. These groups can participate in hydrogen bonding or other interactions with the protein. mdpi.com

For example, studies on a series of hydrazonobenzenesulfonamides revealed that different benzylidene moieties attached to the sulfonamide scaffold resulted in varying inhibitory potencies against different hCA isoforms, highlighting the importance of the substituent in determining the structure-activity relationship. mdpi.com

Applications in Chemical Research and Advanced Material Science

Utility as Synthetic Intermediates and Building Blocks for Complex Molecules

2-Amino-5-cyanobenzenesulfonamide serves as a crucial starting material or intermediate in the synthesis of more complex molecules. Its reactive sites, the amino and cyano groups, allow for a variety of chemical transformations, making it a versatile building block in organic synthesis. For instance, the amino group can undergo reactions such as acylation and alkylation, while the cyano group can be hydrolyzed to form a carboxylic acid or an amide. This reactivity is instrumental in constructing diverse heterocyclic systems and other intricate molecular architectures.

The compound's structure is foundational for creating derivatives with specific functionalities. For example, it has been used in the synthesis of 2-amino-5-halogenated-N,3-dimethylbenzamides through a one-pot, three-step process. This process involves the initial formation of a benzoxazinedione from 2-amino-3-methylbenzoic acid, followed by aminolysis and subsequent halogenation. This method is noted for its efficiency, high yields (87-94%), and environmentally friendly nature. sioc-journal.cn

Furthermore, the core structure of aminobenzenesulfonamide is a key component in the synthesis of various biologically active compounds. For instance, derivatives of 2-aminobenzothiazole, which shares structural similarities, are widely explored in anticancer drug design. nih.gov These examples underscore the importance of this compound as a versatile and valuable synthetic intermediate.

Role in the Design and Discovery of Novel Chemical Entities

The structural framework of this compound is a valuable scaffold in the design and discovery of new chemical entities with potential therapeutic applications. The sulfonamide group is a well-established pharmacophore found in numerous drugs, and its combination with the amino and cyano functionalities provides a unique template for medicinal chemists.

A significant area of application is in the development of carbonic anhydrase (CA) inhibitors. Various sulfonamide derivatives are actively studied for their potential as anticancer agents due to their inhibitory effects on human tumor-associated CA isoforms. nih.gov For example, 1,3,5-triazinyl-aminobenzenesulfonamide conjugates with amino acids have been synthesized and evaluated for their inhibitory activity against different human CAs. nih.gov Computational studies, such as Quantitative Structure-Activity Relationship (QSAR) analysis, have predicted impressive inhibition constants (KIs) for some of these derivatives against the tumor-associated hCA IX isoform, with some showing higher selectivity than existing drugs like acetazolamide. nih.gov

The design of these novel entities often involves modifying the core structure of this compound to optimize binding to the target protein. This can include the introduction of different substituents to explore structure-activity relationships (SAR) and enhance properties like potency and selectivity. nih.gov The versatility of the aminobenzenesulfonamide scaffold allows for the creation of large libraries of compounds for screening and lead optimization in drug discovery programs. nih.govnih.gov

Contributions to the Development of Functional Molecules

Beyond its role in medicinal chemistry, this compound contributes to the development of functional molecules with specific properties for various applications. These molecules are designed to perform a particular function based on their chemical structure and reactivity.

One area of interest is the creation of functionalized polymers. For example, amino acids have been used to functionalize chitosan, a biopolymer, to enhance its drug-binding capabilities. researchgate.net While not directly involving this compound, this research highlights the principle of using amino-functionalized molecules to impart specific properties to materials. Similarly, highly functionalized core cross-linked star polymers composed of amino acids have been developed for applications such as drug delivery. researchgate.net The amino and other functional groups on these polymers provide sites for further modification and conjugation with other molecules. researchgate.net

Explorations in Supramolecular Chemistry and Crystal Engineering

The ability of this compound and its derivatives to form ordered structures through non-covalent interactions makes them subjects of interest in supramolecular chemistry and crystal engineering. The presence of hydrogen bond donors (the amino and sulfonamide groups) and acceptors (the cyano and sulfonyl groups) facilitates the formation of well-defined hydrogen-bonding networks.

X-ray crystallography studies of related compounds have provided insights into these interactions. For example, the crystal structure of N-(2-amino-5-cyano-4-methyl-sulfanyl-6-oxo-1,6-dihydropyrimidin-1-yl)-4-bromo-benzene-sulfonamide reveals a complex network of hydrogen bonds that assemble the molecules into ribbons and layers. nih.gov Similarly, the crystal structure of 5-amino-2-methylbenzenesulfonamide (B32415) shows intermolecular N—H⋯O interactions that link the molecules into a three-dimensional network. researchgate.net In the crystal structure of 2-amino-5-cyanopyridinium chloride, a combination of cation-anion and cation-cation hydrogen bonds maintains the cohesion of the crystal lattice. researchgate.net

These studies demonstrate how the specific functional groups of these molecules direct their self-assembly into predictable and often complex supramolecular architectures. Understanding these interactions is crucial for designing crystalline materials with desired properties, such as specific packing arrangements or porosity.

Investigations for Non-Linear Optical (NLO) Properties

The investigation of organic molecules for non-linear optical (NLO) properties is a burgeoning field of materials science, driven by the potential for applications in photonics and optoelectronics. Molecules with a combination of electron-donating and electron-accepting groups connected by a π-conjugated system are often good candidates for NLO materials.

While direct studies on the NLO properties of this compound are not extensively reported, research on structurally similar compounds suggests its potential in this area. For example, 2-amino-5-chlorobenzophenone (B30270) has been studied for its NLO properties, with density functional theory (DFT) calculations suggesting it has potential for second harmonic generation. scihorizon.com Another related compound, 2-cyclooctylamino-5-nitropyridine (COANP), has been shown to possess significant NLO properties. ibm.com

Theoretical studies on compounds like 6'-amino-5-fluoro-2-oxo-3'-propyl-2'H-spiro[indoline-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile have also been conducted to evaluate their first-order hyperpolarizability, a key indicator of NLO activity. researchgate.net These investigations into related molecular structures highlight the potential of systematically exploring derivatives of this compound for their NLO properties. The presence of the electron-donating amino group and the electron-withdrawing cyano and sulfonamide groups attached to the aromatic ring provides the necessary electronic asymmetry for potential NLO activity.

Use in Chemical Probes for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. They can be valuable tools for understanding protein function and for validating drug targets. The design of effective chemical probes requires a deep understanding of their mechanism of action and cellular targets.

While there is no direct evidence of this compound itself being used as a chemical probe, its derivatives have the potential for such applications. The development of selective inhibitors for specific enzymes, such as the carbonic anhydrase inhibitors discussed earlier, is a form of chemical probe development. These molecules can be used to investigate the physiological roles of their target enzymes.

A key aspect of developing reliable chemical probes is confirming their target engagement and specificity within a cellular context. Genetic approaches, such as identifying resistance-conferring mutations in the target protein, are powerful methods for validating the mechanism of action of a chemical probe. nih.gov This strategy has been successfully applied in various studies to confirm the targets of novel inhibitors. nih.gov Therefore, derivatives of this compound developed as enzyme inhibitors could potentially be utilized as chemical probes, with their cellular activity further validated through such genetic methods.

常见问题

Q. Q1: What are the standard protocols for synthesizing 2-Amino-5-cyanobenzenesulfonamide, and how can intermediates be characterized?

Methodological Answer: Synthesis typically involves multi-step reactions, such as sulfonation, nitration, and reduction. For analogous sulfonamides (e.g., 5-amino-2-methylbenzenesulfonamide), a three-stage process is used: (i) reduction-acylation, (ii) hydrolysis, and (iii) purification via recrystallization or column chromatography . Key intermediates are characterized using HPLC (for purity analysis) and NMR spectroscopy (to confirm functional groups like -NH₂ and -SO₂NH₂). For example, in similar compounds, HPLC methods with C18 columns and mobile phases like acetonitrile/water (pH-adjusted with phosphoric acid) achieve >98% purity .

Q. Q2: What analytical techniques are recommended for confirming the structure of this compound?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS): Determines molecular weight and confirms the molecular formula (e.g., C₇H₆N₂O₂S for this compound).

- ¹H/¹³C NMR: Identifies substituent positions on the benzene ring. For instance, aromatic protons in similar sulfonamides resonate at δ 6.8–7.5 ppm, while -SO₂NH₂ protons appear as broad singlets (~δ 5.5 ppm) .

- FT-IR: Detects functional groups (e.g., -CN stretch at ~2200 cm⁻¹, -SO₂ asymmetric/symmetric stretches at 1350–1150 cm⁻¹) .

Advanced Research Questions

Q. Q3: How can researchers resolve contradictions in reported solubility data for sulfonamide derivatives like this compound?

Methodological Answer: Discrepancies in solubility (e.g., aqueous acid vs. DMSO) often arise from variations in pH, temperature, or crystallinity. For example:

- pH-Dependent Solubility: Sulfonamides exhibit higher solubility in alkaline media due to deprotonation of the -SO₂NH₂ group (pKa ~10–12) .